molecular formula C9H10N4 B13582437 5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine CAS No. 2761025-01-6

5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine

Cat. No.: B13582437
CAS No.: 2761025-01-6
M. Wt: 174.20 g/mol
InChI Key: MMCAIMXJKQDRNG-UHFFFAOYSA-N
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Description

5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted pyrazoles, and various derivatives with functional groups like alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylpyridin-4-yl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

2761025-01-6

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(3-methylpyridin-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-6-5-11-3-2-7(6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)

InChI Key

MMCAIMXJKQDRNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=CC(=NN2)N

Origin of Product

United States

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